molecular formula C19H16F2N2OS2 B2390934 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide CAS No. 922987-69-7

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

Cat. No.: B2390934
CAS No.: 922987-69-7
M. Wt: 390.47
InChI Key: LJNDPIVPIIQHSB-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a synthetic organic compound that features a thiazole ring substituted with fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS2/c20-14-5-3-13(4-6-14)17-12-26-19(22-17)23-18(24)2-1-11-25-16-9-7-15(21)8-10-16/h3-10,12H,1-2,11H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNDPIVPIIQHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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